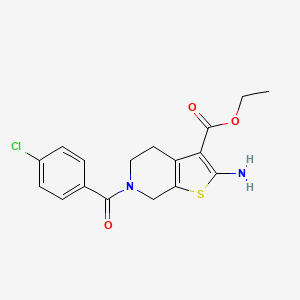![molecular formula C13H19NO3 B14683648 2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol CAS No. 25458-18-8](/img/structure/B14683648.png)
2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol is an organic compound that belongs to the class of alcohols and phenols. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to an amino group and a substituted phenyl group. The compound’s structure includes a methoxy group (-OCH3) attached to the phenyl ring, which influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-amino-2-methylpropan-1-ol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted phenols or ethers.
Aplicaciones Científicas De Investigación
2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The presence of the methoxy groups and the hydroxyl group plays a crucial role in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxybenzaldehyde
- 2-Amino-2-methylpropan-1-ol
Uniqueness
2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imine and hydroxyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.
Propiedades
Número CAS |
25458-18-8 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
2-[(3,4-dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H19NO3/c1-13(2,9-15)14-8-10-5-6-11(16-3)12(7-10)17-4/h5-8,15H,9H2,1-4H3 |
Clave InChI |
BQFURWUNRXFNFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)N=CC1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



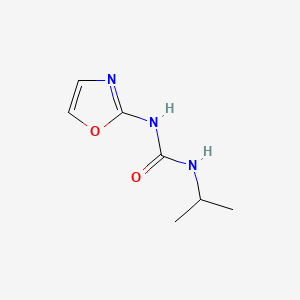
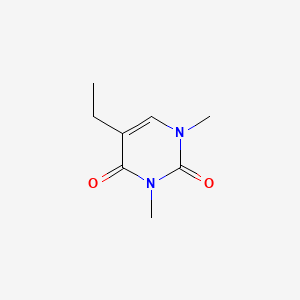

![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
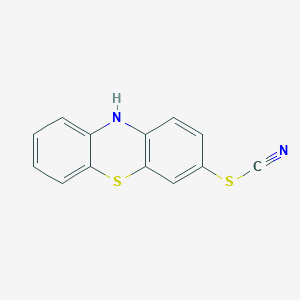
![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)



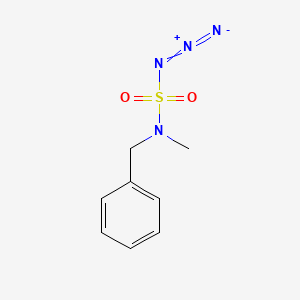

![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
